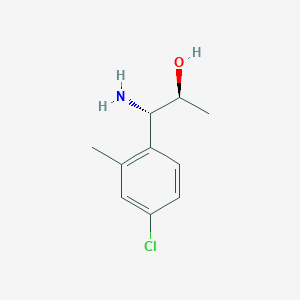

(1S,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL

Description

(1S,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 4-chloro-2-methylphenyl substituent.

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14ClNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1 |

InChI Key |

TVIZKHYDNFUQMC-OIBJUYFYSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)[C@@H]([C@H](C)O)N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methylbenzaldehyde and a suitable chiral amine.

Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic chlorine can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chiral Drug Synthesis

Chiral compounds are crucial in the pharmaceutical industry due to their distinct biological activities. (1S,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL serves as an important intermediate in synthesizing various chiral drugs. Its unique stereochemistry allows for the development of drugs with enhanced efficacy and reduced side effects.

Case Study: Antidepressant Development

Research has demonstrated that derivatives of this compound exhibit antidepressant-like effects in animal models. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives based on (1S,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL, which showed significant activity in serotonin reuptake inhibition, a common mechanism for antidepressant drugs .

Skin Care Formulations

The compound is utilized in cosmetic formulations due to its moisturizing properties and ability to enhance skin penetration of active ingredients. Its application in topical creams and lotions has been explored to improve skin hydration and texture.

Case Study: Moisturizing Cream Development

A study investigated the formulation of a moisturizing cream incorporating (1S,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL. The results indicated that the cream significantly improved skin hydration levels compared to control formulations, demonstrating its potential as an effective moisturizer .

Polymer Production

In addition to its pharmaceutical and cosmetic uses, (1S,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL can be employed as a building block for polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Biodegradable Polymers

Research has shown that incorporating this compound into biodegradable polymer systems improves their mechanical strength while maintaining biodegradability. This application is particularly relevant in developing sustainable materials for packaging and other industrial uses .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analog: (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL

Key Differences :

- Substituents : The phenyl ring in this analog bears 2-chloro-6-fluoro substituents instead of 4-chloro-2-methyl in the target compound. Fluorine’s electronegativity and small atomic radius may enhance polarity and alter binding interactions compared to the methyl group .

- Molecular Formula: C₉H₁₁ClFNO (vs. C₁₀H₁₄ClNO for the target compound). The absence of a methyl group reduces molecular weight by ~15 Da.

- Stereochemistry : Both compounds share the (1S,2S) configuration, suggesting similar spatial arrangements of functional groups.

Implications :

- The 2-chloro-6-fluoro substitution pattern may influence solubility (e.g., increased hydrophilicity due to fluorine) and bioavailability.

Structural Analog: (1S,2S)-1-(4-Hydroxy-phenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol

Key Differences :

- Substituents: This compound features a 4-hydroxyphenyl group and a 4-hydroxy-4-phenylpiperidino moiety, replacing the amino and 4-chloro-2-methylphenyl groups in the target compound.

- Molecular Complexity: The piperidino ring introduces additional hydrogen-bonding sites and conformational rigidity, which may enhance selectivity in biological systems .

Implications :

- The hydroxyl groups increase hydrophilicity, contrasting with the chloro and methyl groups in the target compound, which favor lipophilicity.

- The piperidino structure could confer distinct pharmacokinetic properties, such as prolonged half-life or altered metabolic pathways .

Comparative Data Table

Research Implications and Limitations

- Structural Activity Relationships (SAR) : The position and nature of substituents (e.g., chloro vs. fluoro, methyl vs. hydroxyl) critically influence electronic, steric, and solubility profiles. For instance, fluorine’s electronegativity may enhance binding affinity in drug-receptor interactions, while methyl groups improve membrane permeability .

- Data Gaps : The provided evidence lacks empirical data (e.g., melting points, solubility, bioactivity) for the target compound. Further experimental studies are required to validate inferred properties.

Biological Activity

The compound (1S,2S)-1-amino-1-(4-chloro-2-methylphenyl)propan-2-OL is a chiral amino alcohol that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activities, including antibacterial, antifungal, and neuroprotective effects, supported by diverse research findings and case studies.

- Molecular Formula : C10H14ClNO

- Molar Mass : 199.68 g/mol

- Density : Approximately 1.179 g/cm³

- pKa : Estimated at 12.50, indicating basic properties in solution.

These chemical characteristics suggest that the compound may interact favorably with various biological targets, enhancing its pharmacological potential.

Antibacterial Activity

Research indicates that (1S,2S)-1-amino-1-(4-chloro-2-methylphenyl)propan-2-OL exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

The compound demonstrated complete bacterial death within 8 hours for S. aureus and E. coli at lower concentrations, indicating its potency as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, (1S,2S)-1-amino-1-(4-chloro-2-methylphenyl)propan-2-OL has shown antifungal activity against various strains:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings highlight the compound's potential utility in treating fungal infections .

Neuroprotective Effects

The compound's structural similarity to neurotransmitters suggests it may have neuroprotective properties. Studies have indicated that it could act as a selective agonist for dopamine receptors, particularly the D3 receptor, which is implicated in various neuropsychiatric disorders .

Case Studies

- Dopamine Receptor Agonism : A study focused on the interaction of (1S,2S)-1-amino-1-(4-chloro-2-methylphenyl)propan-2-OL with dopamine receptors revealed that it promotes β-arrestin translocation and G protein activation selectively at the D3 receptor while showing minimal activity at other dopamine receptors . This selectivity is crucial for developing targeted therapies for conditions like schizophrenia and Parkinson's disease.

- Antimicrobial Efficacy : In a comparative study of various pyrrolizidine derivatives, (1S,2S)-1-amino-1-(4-chloro-2-methylphenyl)propan-2-OL exhibited superior antimicrobial activity against resistant strains of bacteria compared to traditional antibiotics . This positions it as a promising candidate for further development in antibiotic therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.